9-chloro-N-[2-(4-chlorophenyl)ethyl]-5,6,7,8-tetrahydroacridine-3-carboxamide
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Overview
Description
9-chloro-N-[2-(4-chlorophenyl)ethyl]-5,6,7,8-tetrahydroacridine-3-carboxamide is a synthetic organic compound belonging to the acridine class. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its structural complexity, which allows for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-N-[2-(4-chlorophenyl)ethyl]-5,6,7,8-tetrahydroacridine-3-carboxamide typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Amidation: The final step involves the reaction of the chlorinated acridine with 2-(4-chlorophenyl)ethylamine to form the carboxamide. This step typically requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroacridine ring, leading to the formation of acridone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Acridone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-chloro-N-[2-(4-chlorophenyl)ethyl]-5,6,7,8-tetrahydroacridine-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting cholinesterase enzymes. This makes it a candidate for research in neurodegenerative diseases like Alzheimer’s.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of dyes and pigments due to its acridine core, which is known for its vibrant colors and stability.
Mechanism of Action
The mechanism of action of 9-chloro-N-[2-(4-chlorophenyl)ethyl]-5,6,7,8-tetrahydroacridine-3-carboxamide involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters like acetylcholine, which is beneficial in conditions like Alzheimer’s disease. The compound may also interact with DNA, intercalating between base pairs and affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another acridine derivative used as a cholinesterase inhibitor.
Acridine Orange: A dye with similar structural features but different applications.
Aminacrine: Used as an antiseptic and also shares the acridine core.
Uniqueness
9-chloro-N-[2-(4-chlorophenyl)ethyl]-5,6,7,8-tetrahydroacridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its dual chlorine substitution and carboxamide group make it particularly interesting for medicinal chemistry applications, offering a balance of hydrophobic and hydrophilic properties that can enhance its interaction with biological targets.
Properties
Molecular Formula |
C22H20Cl2N2O |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
9-chloro-N-[2-(4-chlorophenyl)ethyl]-5,6,7,8-tetrahydroacridine-3-carboxamide |
InChI |
InChI=1S/C22H20Cl2N2O/c23-16-8-5-14(6-9-16)11-12-25-22(27)15-7-10-18-20(13-15)26-19-4-2-1-3-17(19)21(18)24/h5-10,13H,1-4,11-12H2,(H,25,27) |
InChI Key |
XUIJWXHYLRBDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)Cl)C(=C2C1)Cl |
Origin of Product |
United States |
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